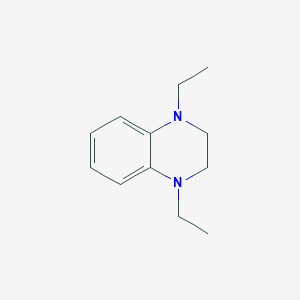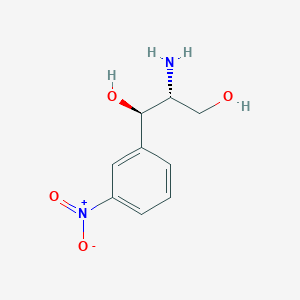
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic nitrogen-containing compound with a unique structure. It consists of a quinoxaline ring system with two ethyl substituents and a tetrahydrofuran ring. This compound is known for its significant biological properties and is used in various scientific research applications.
Preparation Methods
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods:
Reaction of Cyclohexanone with Ethylamine: This method involves the reaction of cyclohexanone with ethylamine in the presence of sulfuric acid.
Reaction of 1,2-Diaminocyclohexane with Ethylglyoxalate: This method uses 1,2-diaminocyclohexane and ethylglyoxalate in the presence of acetic anhydride.
Chemical Reactions Analysis
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and ethylglyoxalate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and dyes.
Biology: The compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
Medicine: It is used to study the NMDA receptor and its role in cognitive function.
Industry: The compound is used as an antioxidant in food and cosmetics, and as a corrosion inhibitor.
Mechanism of Action
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline exerts its effects by acting as an antagonist at the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. The compound inhibits the activity of the NMDA receptor, thereby affecting synaptic transmission and cognitive function.
Comparison with Similar Compounds
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structure and biological properties. Similar compounds include:
1,4-Diethylpiperazine: This compound has a similar structure but different biological properties.
This compound-6-carboxaldehyde: This derivative is used in the synthesis of various dyes.
Rhodamine Dyes: These dyes contain this compound as an effective electron donor.
This compound stands out due to its role as an NMDA receptor antagonist and its applications in various fields of research.
Properties
IUPAC Name |
1,4-diethyl-2,3-dihydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-13-9-10-14(4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKQVRVQSOXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B1144608.png)

![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)



